molecular formula C19H19N3O3S B267537 N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

Katalognummer B267537
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: OEPHFERUCSNESM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as BMH-21, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH-21 belongs to the class of thiourea compounds and has been found to exhibit promising anticancer properties.

Wissenschaftliche Forschungsanwendungen

N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to inhibit the growth of cancer cells in animal models, making it a potential candidate for cancer therapy.

Wirkmechanismus

The mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of the DNA damage response pathway, which is crucial for cancer cell survival. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to inhibit the activity of the ataxia-telangiectasia mutated (ATM) protein kinase, which is a key regulator of the DNA damage response pathway. Inhibition of ATM leads to the accumulation of DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective in animal models, making it a potential candidate for cancer therapy. However, one of the limitations of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its low solubility in water, which may limit its use in some experimental settings.

Zukünftige Richtungen

There are several future directions for the research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea as a combination therapy with other anticancer agents. Furthermore, the development of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapeutic agent. Finally, the investigation of the mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in more detail may lead to the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a synthetic compound with promising anticancer properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a potential candidate for cancer therapy. The inhibition of the DNA damage response pathway by N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a key mechanism of its anticancer activity. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, its low solubility in water may limit its use in some experimental settings. Future research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea should focus on the development of more efficient synthesis methods, investigation of its potential as a combination therapy, development of analogs with improved properties, and investigation of its mechanism of action in more detail.

Synthesemethoden

The synthesis of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the reaction of 3-(4-morpholinylcarbonyl)phenyl isothiocyanate with benzoyl hydrazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in high yield and purity.

Eigenschaften

Produktname

N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

Molekularformel

C19H19N3O3S

Molekulargewicht

369.4 g/mol

IUPAC-Name

N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19N3O3S/c23-17(14-5-2-1-3-6-14)21-19(26)20-16-8-4-7-15(13-16)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H2,20,21,23,26)

InChI-Schlüssel

OEPHFERUCSNESM-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

Kanonische SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.